Ethyl 3-(3,4-dichloro-2-methoxybenzenesulfonamido)-3-(3-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-(3,4-dichloro-2-methoxybenzenesulfonamido)-3-(3-nitrophenyl)propanoate is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both nitro and sulfonamide groups, suggests potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dichloro-2-methoxybenzenesulfonamido)-3-(3-nitrophenyl)propanoate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Sulfonation: Addition of the sulfonamide group.
Esterification: Formation of the ester group.
Each step requires specific reagents and conditions. For example, nitration might involve the use of concentrated nitric acid and sulfuric acid, while sulfonation could require chlorosulfonic acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dichloro-2-methoxybenzenesulfonamido)-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using halogens or nucleophilic substitution with nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as an antimicrobial or anti-inflammatory agent.
Industry: Use in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichloro-2-methoxybenzenesulfonamido)-3-(3-nitrophenyl)propanoate would depend on its specific application. In medicinal chemistry, it might act by inhibiting bacterial enzymes or interfering with metabolic pathways. The molecular targets could include enzymes involved in folate synthesis or other critical biological processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Nitrobenzene derivatives: Compounds with similar nitro groups.
Methoxybenzenesulfonamides: Compounds with similar sulfonamide and methoxy groups.
Uniqueness
Ethyl 3-(3,4-dichloro-2-methoxybenzenesulfonamido)-3-(3-nitrophenyl)propanoate is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to simpler analogs.
Properties
Molecular Formula |
C18H18Cl2N2O7S |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H18Cl2N2O7S/c1-3-29-16(23)10-14(11-5-4-6-12(9-11)22(24)25)21-30(26,27)15-8-7-13(19)17(20)18(15)28-2/h4-9,14,21H,3,10H2,1-2H3 |
InChI Key |
CNYMFFDBNQFGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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